molecular formula C24H28N4O3 B2535297 3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775561-13-1

3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2535297
CAS No.: 1775561-13-1
M. Wt: 420.513
InChI Key: LSUWARKHGVIHEG-UHFFFAOYSA-N
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Description

3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a triazolone moiety, and aromatic substituents

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological pathways involving piperidine and triazolone derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials with specific properties.

Preparation Methods

The synthesis of 3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the piperidine derivative, followed by the introduction of the benzoyl and methoxyphenyl groups. The final step involves the formation of the triazolone ring through cyclization reactions. Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and piperidine moiety can be oxidized under specific conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds include other piperidine and triazolone derivatives. For example:

    1-(3,4-dimethylbenzoyl)piperidin-4-one: Shares the piperidine and benzoyl moieties but lacks the triazolone ring.

    4-(4-methoxyphenyl)-1,2,4-triazolone: Contains the triazolone and methoxyphenyl groups but lacks the piperidine ring. The uniqueness of 3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its combination of these functional groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-16-4-7-20(14-17(16)2)23(29)27-12-10-19(11-13-27)22-25-26-24(30)28(22)15-18-5-8-21(31-3)9-6-18/h4-9,14,19H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUWARKHGVIHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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